molecular formula C15H23NO3 B7838827 methyl N-benzyl-O-tert-butyl-L-serinate

methyl N-benzyl-O-tert-butyl-L-serinate

Cat. No.: B7838827
M. Wt: 265.35 g/mol
InChI Key: QEWWTCAKOLMBDY-ZDUSSCGKSA-N
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Description

Methyl N-benzyl-O-tert-butyl-L-serinate is a compound that belongs to the class of serine derivatives It is characterized by the presence of a benzyl group attached to the nitrogen atom, a tert-butyl group attached to the oxygen atom, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-benzyl-O-tert-butyl-L-serinate typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a benzyl group. The methyl ester group is introduced through esterification. One common method involves the use of tert-butyl chloroformate and benzyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microreactor technology. This approach offers advantages such as improved efficiency, better control over reaction conditions, and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl N-benzyl-O-tert-butyl-L-serinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl N-benzyl-O-tert-butyl-L-serinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-benzyl-O-tert-butyl-L-serinate involves its interaction with specific molecular targets. The benzyl and tert-butyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The ester group can undergo hydrolysis, releasing the active serine derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butoxycarbonyl)-L-serine methyl ester
  • N-(tert-Butoxycarbonyl)-D-serine methyl ester
  • N-(tert-Butoxycarbonyl)-L-cysteine methyl ester
  • N-Z-L-serine methyl ester
  • D-Serine methyl ester hydrochloride

Uniqueness

Methyl N-benzyl-O-tert-butyl-L-serinate is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct steric and electronic properties. These features can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

IUPAC Name

methyl (2S)-2-(benzylamino)-3-[(2-methylpropan-2-yl)oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-15(2,3)19-11-13(14(17)18-4)16-10-12-8-6-5-7-9-12/h5-9,13,16H,10-11H2,1-4H3/t13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEWWTCAKOLMBDY-ZDUSSCGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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